L-Alaninamide hydrochloride

Catalog No.
S673784
CAS No.
33208-99-0
M.F
C3H9ClN2O
M. Wt
124.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alaninamide hydrochloride

CAS Number

33208-99-0

Product Name

L-Alaninamide hydrochloride

IUPAC Name

(2S)-2-aminopropanamide;hydrochloride

Molecular Formula

C3H9ClN2O

Molecular Weight

124.57 g/mol

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1

InChI Key

FIAINKIUSZGVGX-DKWTVANSSA-N

SMILES

CC(C(=O)N)N.Cl

Synonyms

L-Alaninamidehydrochloride;33208-99-0;(S)-2-aminopropanamidehydrochloride;L-AlaninamideHCl;(S)-2-AminopropionamideHydrochloride;Ala-NH2HCl;(2S)-2-aminopropanamidehydrochloride;sOUHMXHaA[fjah@;PubChem5715;H-Ala-NH2Cl;alaninamidehydrochloride;AC1MCQI2;alaninamide,hydrochloride;H-ALA-NH2HCL;L-alanineaMidehydrochloride;KSC493M2F;SCHEMBL306843;459216_ALDRICH;CTK3J3622;FIAINKIUSZGVGX-DKWTVANSSA-N;MolPort-001-762-456;BB_NC-2403;(2S)-2-aminopropanamide,chloride;ACT03139;L-Alaninamidehydrochloride(1:1)

Canonical SMILES

CC(C(=O)N)[NH3+].[Cl-]

Isomeric SMILES

C[C@@H](C(=O)N)[NH3+].[Cl-]

Peptide Synthesis

Specific Scientific Field: The field of application for L-Alaninamide hydrochloride is Biochemistry, specifically in the area of Peptide Synthesis .

Comprehensive and Detailed Summary of the Application: L-Alaninamide hydrochloride is used as a building block in the synthesis of peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in physiological and biochemical functions of life. For instance, some peptides function as hormones, neurotransmitters, and antibiotics .

Detailed Description of the Methods of Application or Experimental Procedures: In peptide synthesis, L-Alaninamide hydrochloride can be used as a starting material. The process typically involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another. The reaction is carried out in solution phase . .

Thorough Summary of the Results or Outcomes Obtained: The outcome of using L-Alaninamide hydrochloride in peptide synthesis is the production of peptides with specific sequencesThe specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific peptide being synthesized .

L-Alaninamide hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol. It is a derivative of L-alanine, an amino acid, where the carboxyl group (-COOH) is replaced by an amide group (-CONH₂). This compound exists as a white crystalline powder and is soluble in water. It is recognized for its potential biological activities and applications in pharmaceuticals and biochemistry .

  • Esterification: L-alanine reacts with methanol in the presence of a chloride catalyst (such as thionyl chloride) to form methyl L-alaninate.
    CH3CH NH2)COOH+CH3OH+SOCl2CH3CH NH2)COOCH3HCl+H2O+SO2\text{CH}_3\text{CH NH}_2)\text{COOH}+\text{CH}_3\text{OH}+\text{SOCl}_2\rightarrow \text{CH}_3\text{CH NH}_2)\text{COOCH}_3\cdot \text{HCl}+\text{H}_2\text{O}+\text{SO}_2
  • Ammonolysis: The ester undergoes ammonolysis, where ammonia is introduced to convert it into L-Alaninamide hydrochloride.
    CH3CH NH2)COOCH3HCl+NH3CH3CH NH2)CO NH2)HCl+NH4Cl+CH3OH\text{CH}_3\text{CH NH}_2)\text{COOCH}_3\cdot \text{HCl}+\text{NH}_3\rightarrow \text{CH}_3\text{CH NH}_2)\text{CO NH}_2)\cdot \text{HCl}+\text{NH}_4\text{Cl}+\text{CH}_3\text{OH}

These reactions highlight the compound's synthetic pathway, which is efficient and cost-effective for large-scale production .

L-Alaninamide hydrochloride exhibits various biological activities, particularly in anti-inflammatory and neuroprotective contexts. Studies suggest that it can modulate inflammatory responses and may have therapeutic potential in conditions involving neuroinflammation . The compound's ability to donate hydrogen bonds contributes to its interaction with biological molecules, enhancing its efficacy in pharmacological applications .

The synthesis of L-Alaninamide hydrochloride can be achieved through the following method:

  • Preparation:
    • Dissolve L-alanine in methanol.
    • Add thionyl chloride as a catalyst and reflux the mixture.
    • Allow the reaction to proceed until complete.
  • Ammonolysis:
    • Introduce ammonia to the reaction mixture at controlled temperatures.
    • Filter out by-products and adjust pH to precipitate L-Alaninamide hydrochloride.

This method is noted for its simplicity and cost-effectiveness, making it suitable for industrial production .

L-Alaninamide hydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.
  • Biochemistry: Serves as a reagent in biochemical assays and studies involving amino acids and their derivatives.
  • Research: Investigated for potential roles in neuroprotection and inflammation modulation.

Its unique properties make it valuable for developing new therapeutic agents .

Research has indicated that L-Alaninamide hydrochloride interacts with various biological systems, particularly in modulating inflammatory pathways. Interaction studies reveal its potential to influence cytokine production and immune responses, suggesting applications in treating inflammatory diseases. Further studies are needed to elucidate its mechanisms of action fully .

Several compounds share structural similarities with L-Alaninamide hydrochloride, including:

  • L-Alanine: The parent amino acid; lacks the amide group.
  • L-Serine: Contains a hydroxymethyl group instead of an amine; involved in different metabolic pathways.
  • Glycine: The simplest amino acid; differs by having no side chain.
CompoundStructural FeaturesUnique Properties
L-AlanineAmino acid with carboxyl groupBasic building block of proteins
L-AlaninamideAmide derivative of L-alanineEnhanced bioactivity due to amide functionality
L-SerineHydroxymethyl groupInvolved in phospholipid metabolism
GlycineNo side chainSimplest amino acid; acts as a neurotransmitter

L-Alaninamide hydrochloride's unique amide structure distinguishes it from these compounds, contributing to its specific biological activities and applications .

Other CAS

33208-99-0

Dates

Modify: 2023-08-15

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